N-(5-Amino-2-chlorophenyl)propanamide

Description

Chemical Identity and Classification

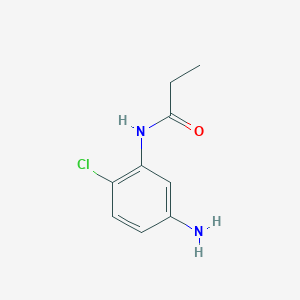

This compound exists as a well-defined organic compound characterized by its specific molecular structure and chemical properties. According to chemical databases, this compound carries the PubChem CID 28866717 and possesses the molecular formula C9H11ClN2O with a computed molecular weight of 198.65 grams per mole. The compound's structural identity can be precisely described through its IUPAC name, which systematically indicates the positioning of functional groups on the aromatic ring system.

The International Union of Pure and Applied Chemistry nomenclature for this compound identifies it as this compound, reflecting the presence of an amino group at the 5-position and a chlorine atom at the 2-position of the phenyl ring, with the propanamide group attached to the nitrogen atom. The compound's chemical structure can be represented through various notation systems, including the Simplified Molecular Input Line Entry System notation: CCC(=O)NC1=C(C=CC(=C1)N)Cl. This notation provides a linear representation of the molecular connectivity, facilitating computational analysis and database searches.

The compound belongs to the classification of aromatic amides, which represent a broad class of organic compounds consisting of an aromatic ring attached to an amide functional group. Aromatic amines encompass anilines and many more complex aromatic rings with various amine substituents beyond the basic amino group. These compounds occur widely in nature and synthetic chemistry, serving as precursors to pesticides, pharmaceuticals, and dyes.

| Property | Value | Computational Method |

|---|---|---|

| Molecular Formula | C9H11ClN2O | PubChem 2.2 |

| Molecular Weight | 198.65 g/mol | PubChem 2.2 |

| InChI | InChI=1S/C9H11ClN2O/c1-2-9(13)12-8-5-6(11)3-4-7(8)10/h3-5H,2,11H2,1H3,(H,12,13) | InChI 1.07.0 |

| InChIKey | DRKPNFLCKKITDO-UHFFFAOYSA-N | InChI 1.07.0 |

| SMILES | CCC(=O)NC1=C(C=CC(=C1)N)Cl | OEChem 2.3.0 |

The three-dimensional conformational structure of this compound exhibits specific spatial arrangements that influence its chemical reactivity and interaction with other molecules. The compound's creation date in chemical databases traces back to May 28, 2009, with recent modifications recorded as recently as May 3, 2025, indicating ongoing research interest and database updates.

Historical Context in Aromatic Amide Chemistry

The development of aromatic amide chemistry traces its origins to fundamental discoveries in aniline chemistry during the 19th century. Aniline was first isolated in 1826 by Otto Unverdorben through destructive distillation of indigo, marking a pivotal moment in aromatic amine chemistry. This discovery laid the groundwork for understanding aromatic compounds containing nitrogen functional groups, which would eventually encompass the synthesis and study of aromatic amides like this compound.

The historical progression of aromatic amide chemistry gained significant momentum with the work of August Wilhelm von Hofmann, who demonstrated that various nitrogen-containing compounds derived from aniline were fundamentally the same substance. In 1843, Hofmann's contributions established the foundation for systematic study of phenylamine derivatives, setting the stage for future investigations into substituted aromatic amides. The synthetic dye industry emerged from these early discoveries, with William Henry Perkin's 1856 synthesis of mauveine representing a crucial milestone that demonstrated the practical applications of aromatic amine chemistry.

Acetanilide, one of the earliest studied aromatic amides, was introduced in therapy in 1886 as a fever-reducing drug, demonstrating the biological significance of these compounds. The preparation of acetanilide through the reaction of acetic anhydride with aniline became a traditional experiment in introductory organic chemistry laboratory classes. This compound served as a prototype for understanding the fundamental properties and reactions of aromatic amides, including their formation through acylation reactions and their chemical stability under various conditions.

The methodological foundations for aromatic amide synthesis were established through various coupling reactions between carboxylic acids and amines. The direct reaction generally requires high temperatures to drive off water, but significant improvements came through the use of activated acid derivatives. Acid chlorides and anhydrides react more readily with amines to give amides, leading to the development of methods such as the Schotten-Baumann reaction and the Lumière-Barbier method. These synthetic approaches provided the chemical tools necessary for preparing complex aromatic amides like this compound.

The evolution of aromatic amide chemistry continued with the development of specialized coupling agents for peptide synthesis, including reagents such as HATU, HOBt, and PyBOP. These advances in coupling methodology enabled more efficient and selective formation of amide bonds, facilitating the synthesis of increasingly complex aromatic amide structures. The historical context demonstrates how fundamental discoveries in aniline chemistry evolved into sophisticated synthetic methodologies that enable the preparation of specific compounds like this compound.

Significance in Organic Chemistry Research

This compound demonstrates significant importance in contemporary organic chemistry research, particularly in the development of palladium-catalyzed aminocarbonylation reactions. Recent research has established that palladium-catalyzed selective carbonylative coupling of aryl chlorides with primary and secondary amines represents a major advancement in aromatic amide synthesis. The key to success in these transformations involves the use of palladium/Xantphos catalyst systems in the presence of cesium chloride as an additive, enabling efficient conversion of diverse aryl chlorides with good functional group compatibility.

The mechanistic understanding of palladium-catalyzed aminocarbonylation reactions has been significantly advanced through studies involving aryl chloride substrates similar to this compound. Research has demonstrated that the rate-limiting step of aminocarbonylation of aryl chlorides with ammonia involves the oxidative addition of an aryl chloride to a palladium(0) complex in the presence of carbon monoxide. These mechanistic insights provide crucial information for optimizing synthetic routes to aromatic amides and understanding the factors that control reaction efficiency and selectivity.

| Research Area | Significance | Key Findings |

|---|---|---|

| Palladium Catalysis | Efficient aromatic amide synthesis | Up to 99% conversion, 95% isolated yield |

| Mechanistic Studies | Understanding reaction pathways | Rate-limiting oxidative addition identified |

| Functional Group Tolerance | Broad substrate scope | 60 examples with diverse aryl chlorides |

| Catalyst Development | Improved efficiency | Xantphos/CsCl system optimization |

The electrophilic aromatic amination of secondary amides represents another area where compounds like this compound contribute to synthetic methodology development. Research has shown that secondary N-methoxy and N-p-methoxyphenyl amides can be cyclized to oxindoles through triflic anhydride mediated electrophilic activation and subsequent oxidation. These transformations demonstrate the versatility of aromatic amides as synthetic intermediates and their potential for constructing complex heterocyclic structures.

The synthesis of chiral spherical aromatic amides represents an emerging research area where aromatic amide chemistry contributes to the development of novel macrocyclic structures. Macrocyclic aromatic amides, in which the meta-positions of benzene rings are linked by tertiary amide bonds, have been successfully synthesized through one-step condensation reactions. These compounds adopt spherical structures with inherent chirality due to fixed axis rotation and combined polarity of amide bonds, demonstrating the potential for aromatic amides to serve as building blocks for sophisticated molecular architectures.

The significance of this compound in organic chemistry research extends to its role as a model compound for understanding structure-activity relationships in aromatic amide chemistry. The presence of both electron-donating amino groups and electron-withdrawing chlorine substituents on the aromatic ring provides opportunities to study the effects of electronic factors on amide reactivity and selectivity. This compound serves as a valuable reference point for comparative studies involving related aromatic amides with different substitution patterns.

Contemporary research applications of aromatic amides like this compound encompass their use as intermediates in the synthesis of more complex organic molecules. The compound's structural features make it suitable for further functionalization through various organic transformations, including additional substitution reactions, cyclization processes, and coupling reactions. These applications contribute to the broader understanding of aromatic amide chemistry and its applications in synthetic organic chemistry research.

Properties

IUPAC Name |

N-(5-amino-2-chlorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-2-9(13)12-8-5-6(11)3-4-7(8)10/h3-5H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKPNFLCKKITDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Direct Multi-Step Synthesis

The synthesis generally begins with chlorinated aromatic precursors, such as 2-chlorophenyl derivatives, which undergo nitration and subsequent reduction to introduce the amino group at the 5-position of the aromatic ring. The key steps include:

- Nitration of chlorinated benzene derivatives to introduce nitro groups.

- Reduction of nitro groups to amino groups using catalytic hydrogenation or chemical reducing agents like tin chloride or iron filings.

- Amidation of the resulting amino compound with appropriate acyl chlorides or carboxylic acids to form the propanamide core.

Specific Synthetic Pathways

Pathway 1: Nitration, Reduction, and Amidation

| Step | Reaction | Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1 | Nitration of chlorobenzene | Concentrated HNO₃, temperature control | Introduce nitro group | |

| 2 | Reduction of nitro group | Catalytic hydrogenation (Pd/C, H₂) | Convert nitro to amino | |

| 3 | Amidation | Reaction with acyl chloride or carboxylic acid derivatives | Form propanamide |

Pathway 2: Direct Substitution and Amidation

- Chlorination of phenyl ring followed by nucleophilic substitution with ammonia or amines to introduce the amino group.

- Reaction with propanoyl derivatives to form the final amide.

Industrial Production Considerations

Industrial synthesis emphasizes process optimization, including catalyst selection, reaction temperature, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Research Findings and Data Tables

Optimization of Reaction Conditions

A recent study on synthesizing related compounds provides insight into reaction optimization, which can be adapted for N-(5-Amino-2-chlorophenyl)propanamide:

| Entry | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethanol | 180 | 25 | 27 | Initial attempt |

| 2 | Acetonitrile | 170 | 25 | 79 | Improved yield |

| 3 | Ethanol | 170 | 50 | 65 | Extended time |

| 4 | Ethanol | 170 | 25 | 68 | Repeated, optimized conditions |

(Data adapted from synthesis optimization studies on related compounds)

Reaction Pathway Efficiency

| Pathway | Nucleophilic Reactant | Key Conditions | Yield | Remarks |

|---|---|---|---|---|

| Nitration & Reduction | N/A | Acidic nitration, catalytic hydrogenation | High | Common route but multi-step |

| Nucleophilic Substitution | Ammonia/Amine | Elevated temperature, polar solvents | Moderate to high | Suitable for specific substitutions |

| Amidation | Acyl derivatives | Coupling agents, reflux | Variable | Dependent on reactant reactivity |

Summary of Findings

- Multi-step organic synthesis remains the most reliable approach, involving nitration, reduction, and amidation steps.

- Reaction optimization indicates acetonitrile as a preferred solvent, with reaction temperatures around 170°C yielding the best results.

- Industrial methods focus on process scalability, employing catalysts and purification techniques to maximize yield and purity.

- Recent research emphasizes microwave-assisted synthesis, which can reduce reaction times and improve yields, especially in the formation of amide bonds.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(5-Amino-2-chlorophenyl)propanamide can undergo oxidation reactions, particularly at the amino group, forming corresponding nitroso or nitro derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, alkoxides.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: N-(5-Amino-2-chlorophenyl)propanol.

Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-(5-Amino-2-chlorophenyl)propanamide has been investigated for its anticancer potential. Research indicates that it can inhibit cell proliferation in various cancer cell lines, including breast cancer. The mechanism of action involves the induction of apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. In vitro studies demonstrate its ability to inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines in macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Biochemical Research

Enzyme Inhibition Studies

this compound serves as a valuable probe in biochemical assays to study enzyme interactions. It has been shown to inhibit enzymes such as monoamine oxidases and acetylcholinesterase, which are crucial in neurodegenerative disease research . These interactions can help elucidate the compound's role in various biological pathways.

Cellular Target Engagement

Recent studies have demonstrated the compound's ability to engage with specific cellular targets, such as pirin proteins, leading to significant changes in protein expression levels within cells. This characteristic is essential for understanding its potential therapeutic effects .

Material Science

This compound is also utilized in the synthesis of advanced materials. Its chemical properties allow it to be incorporated into polymers and nanocomposites, which can enhance material performance for various industrial applications .

Case Studies

Mechanism of Action

The mechanism by which N-(5-Amino-2-chlorophenyl)propanamide exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows for hydrogen bonding, while the chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

- Chlorine vs. Fluorine Substitution: N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide (CAS 1020056-48-7) replaces chlorine with fluorine at the ortho position. Fluorine’s higher electronegativity may enhance metabolic stability compared to chlorine, though it could reduce lipophilicity .

- N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide () incorporates iodine, significantly increasing molecular weight (351.61 g/mol) and steric bulk, which may hinder membrane permeability .

Propanamide Backbone Modifications

- Phenoxy vs. Alkyl Substituents: Compounds like 3-[(5-chloropyridin-2-yl)amino]-N-[(phenylcarbamoyl)amino]propanamide () replace the phenyl group with heterocyclic rings (e.g., pyridine), enhancing π-π stacking interactions and altering antibacterial activity . N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide () introduces a triazole ring, which can improve binding to biological targets via hydrogen bonding .

Physicochemical Properties

Table 1: Key Physicochemical Parameters

*Estimated values based on structural analogs.

Antioxidant and Reducing Power

- Thio Derivatives: Compound 3 (), a thio analog, exhibited superior free radical scavenging activity (IC50 ~12 µM) compared to non-thio derivatives, suggesting sulfur’s role in redox reactions .

- Chlorophenyl vs. Methoxyphenyl : Chlorophenyl derivatives (e.g., N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide) showed moderate neuroprotective effects in SH-SY5Y cells, while methoxyphenyl analogs had reduced activity, likely due to decreased membrane penetration .

Biological Activity

N-(5-Amino-2-chlorophenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and its applications in drug development, supported by various studies and findings.

This compound is characterized by its amino and chlorophenyl groups, which contribute to its reactivity and biological interactions. The compound can undergo several chemical reactions:

- Oxidation : It can oxidize at the amino group to form nitroso or nitro derivatives.

- Reduction : Reduction can yield N-(5-Amino-2-chlorophenyl)propanol using lithium aluminum hydride or sodium borohydride.

- Substitution : The chlorine atom can be substituted with nucleophiles like hydroxyl or alkoxy groups under basic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. A study evaluating various substituted propanamides found that some derivatives showed significant antibacterial and antifungal activities, suggesting potential as therapeutic agents against infections . For instance, molecular docking studies demonstrated good interactions with specific bacterial targets, indicating a mechanism for inhibiting bacterial growth.

Antiviral Activity

The compound has also been studied for its inhibitory effects on HIV-1 reverse transcriptase (RT). A series of related compounds demonstrated significant antiviral activity, which may extend to this compound due to structural similarities . This positions the compound as a potential candidate for further development in antiviral therapies.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It is believed to interact with specific cellular pathways involved in cancer cell proliferation. For example, compounds with similar structures have shown activity against various cancer cell lines, indicating that this compound could be explored for its effects on tumor growth inhibition .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The amino group facilitates hydrogen bonding, while the chlorine atom may enhance binding through halogen interactions. These interactions can modulate key biochemical pathways, contributing to the observed antimicrobial and anticancer effects .

Case Studies and Research Findings

- Antimicrobial Study : A study assessed the antimicrobial efficacy of various propanamides, including derivatives of this compound. Results indicated that certain derivatives had effective minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria .

- Antiviral Activity : In a comparative analysis of related compounds, this compound was part of a series that showed promising results against HIV-1 RT, suggesting a pathway for further antiviral drug development .

- Anticancer Research : Investigations into the anticancer potential revealed that similar compounds exhibited significant cytotoxicity against various cancer cell lines, supporting the hypothesis that this compound could possess similar properties .

Summary of Biological Activities

Q & A

Q. What are the established methods for synthesizing and characterizing N-(5-Amino-2-chlorophenyl)propanamide?

Synthesis typically involves multi-step organic reactions. A common approach includes introducing the 5-amino-2-chlorophenyl group via chlorination or substitution reactions, followed by coupling with propanamide derivatives. For characterization:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity using ¹H and ¹³C NMR to identify aromatic protons, amine groups, and the propanamide backbone .

- Elemental Analysis : Validate purity and stoichiometry by comparing experimental and theoretical carbon, hydrogen, and nitrogen percentages .

- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding interactions, as demonstrated for structurally analogous chloro-nitrophenyl propanamides .

Q. How can researchers confirm the molecular structure of this compound experimentally?

Combine spectroscopic and crystallographic techniques:

- FTIR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, N–H bending at ~1550 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks and fragmentation patterns.

- Single-Crystal X-ray Diffraction : Resolve bond lengths and angles, as applied to related propanamide derivatives (e.g., C–H⋯O hydrogen bonds in chloro-nitrophenyl analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

- Functional Group Modification : Synthesize analogs with substituents on the phenyl ring (e.g., nitro, methoxy) or propanamide chain (e.g., sulfonyl, thio groups) to assess impacts on bioactivity .

- Biological Assays : Screen analogs for antibacterial activity (e.g., against Escherichia coli or Xanthomonas campestris) using agar diffusion or microdilution methods. Compare IC₅₀ values to identify potency trends .

- Computational Modeling : Perform density functional theory (DFT) calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant or antimicrobial efficacy .

Q. What strategies resolve contradictions in biological activity data for structurally similar propanamide derivatives?

- Control for Substituent Effects : For example, a thio-propanamide analog may exhibit enhanced reducing power but reduced antibacterial activity compared to its sulfonyl counterpart due to redox potential differences .

- Dose-Response Analysis : Quantify activity across multiple concentrations to distinguish true efficacy from assay noise.

- Mechanistic Studies : Use fluorescence quenching or electron paramagnetic resonance (EPR) to clarify free radical scavenging mechanisms, which may explain discrepancies in antioxidative assays .

Q. How can computational methods predict the physicochemical and pharmacological properties of this compound?

- Molecular Electrostatic Potential (MESP) Mapping : Identify nucleophilic/electrophilic regions to predict binding interactions with biological targets .

- ADMET Profiling : Use tools like SwissADME to estimate solubility, metabolic stability, and toxicity. For example, the chloro-substituent may enhance lipophilicity but require optimization for blood-brain barrier penetration.

- Docking Simulations : Model interactions with enzymes (e.g., bacterial dihydrofolate reductase) to prioritize analogs for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.